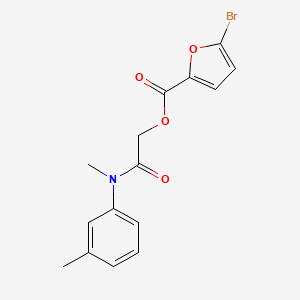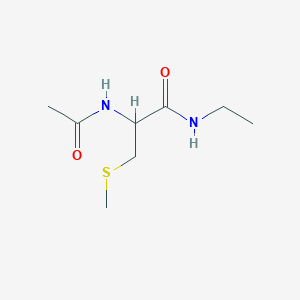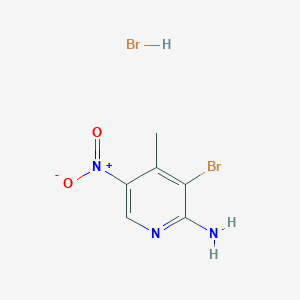
2-chloro-N-(2,4,6-triiodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(2,4,6-triiodophenyl)acetamide” is a chemical compound with the CAS Number: 380346-57-6 . It has a molecular weight of 547.3 and its molecular formula is C8H5ClI3NO . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2,4,6-triiodophenyl)acetamide” is 1S/C8H5ClI3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-chloro-N-(2,4,6-triiodophenyl)acetamide” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The compound has a molecular weight of 547.3 and its molecular formula is C8H5ClI3NO .Aplicaciones Científicas De Investigación
Metabolic Pathways and Environmental Impact
Comparative Metabolism in Liver Microsomes
Studies have shown that chloroacetamide herbicides, including compounds structurally similar to 2-chloro-N-(2,4,6-triiodophenyl)acetamide, undergo complex metabolic pathways in liver microsomes of rats and humans. These pathways involve the production of specific metabolites that may contribute to the carcinogenic properties observed in laboratory animals. The metabolism rates and pathways differ between species, highlighting the importance of understanding these processes in assessing human health risks (Coleman et al., 2000).
Soil Reception and Herbicide Activity
Research into the behavior of chloroacetamide herbicides in agricultural settings has revealed how environmental factors like wheat straw cover and irrigation can affect the soil reception and activity of these compounds. This research has implications for the environmental management of chloroacetamide herbicide use, potentially minimizing their impact on non-target species and ecosystems (Banks & Robinson, 1986).
Potential for Novel Applications
Radiosynthesis for Research
A study on the radiosynthesis of chloroacetanilide herbicides, including those structurally related to 2-chloro-N-(2,4,6-triiodophenyl)acetamide, highlights the potential for using these compounds in detailed metabolic and mode-of-action studies. The development of high-specific-activity radiolabeled compounds can facilitate the exploration of their behavior in biological systems, aiding in the identification of their roles and impacts at the molecular level (Latli & Casida, 1995).
Photocatalytic Degradation of Pharmaceuticals
Research into the photocatalytic degradation of pharmaceuticals using advanced materials has implications for the removal of contaminants from water. While not directly involving 2-chloro-N-(2,4,6-triiodophenyl)acetamide, these studies suggest avenues for applying knowledge of chloroacetamide chemistry to environmental remediation efforts. The development of efficient catalysts can lead to improved methods for degrading harmful substances in water, contributing to public health and environmental protection (Tao et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,4,6-triiodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClI3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOUGCJGVOZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)NC(=O)CCl)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClI3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4,6-triiodophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)






![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)


![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)